5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 93777-26-5
VCID: VC21146547
InChI: InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
SMILES: C1=CC(=C(C=C1Br)C=O)F
Molecular Formula: C7H4BrFO
Molecular Weight: 203.01 g/mol

5-Bromo-2-fluorobenzaldehyde

CAS No.: 93777-26-5

Cat. No.: VC21146547

Molecular Formula: C7H4BrFO

Molecular Weight: 203.01 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluorobenzaldehyde - 93777-26-5

Specification

CAS No. 93777-26-5
Molecular Formula C7H4BrFO
Molecular Weight 203.01 g/mol
IUPAC Name 5-bromo-2-fluorobenzaldehyde
Standard InChI InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Standard InChI Key MMFGGDVQLQQQRX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C=O)F
Canonical SMILES C1=CC(=C(C=C1Br)C=O)F

Introduction

Physical and Chemical Properties

5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5) is characterized by specific physicochemical properties that influence its applications and handling requirements. The compound exhibits the following key properties:

Basic Identification and Structure

5-Bromo-2-fluorobenzaldehyde contains a benzene ring with bromine at the 5-position, fluorine at the 2-position, and an aldehyde group. This specific arrangement of substituents contributes to its chemical reactivity, particularly in nucleophilic aromatic substitution reactions .

Physicochemical Properties

The compound demonstrates various physical and chemical characteristics that are critical for its applications in research and industry. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-2-fluorobenzaldehyde

PropertyValueReference
Molecular FormulaC₇H₄BrFO
Molecular Weight203.01 g/mol
Physical StateWhite to light yellow solid/liquid
Melting Point23-62°C (varying reports)
Boiling Point230-232.1°C at 760 mmHg
Density1.7±0.1 g/cm³
Flash Point94.2-109°C
Refractive Index1.585
SolubilityInsoluble in water, soluble in organic solvents
AppearanceWhite or colorless to light yellow powder/lumps/clear liquid

The slight variations in reported melting points across different sources may be attributed to differences in purity grades or measurement methods . The physical state of 5-bromo-2-fluorobenzaldehyde can vary between a solid and a liquid at room temperature, depending on environmental conditions, due to its relatively low melting point .

Synthesis Methods

Several methodologies have been developed for the synthesis of 5-bromo-2-fluorobenzaldehyde, each with specific advantages depending on scale, available reagents, and desired purity.

Industrial Production Methods

Industrial production of 5-bromo-2-fluorobenzaldehyde typically involves the bromination of 2-fluorobenzaldehyde using various brominating agents under controlled conditions. The choice of method often depends on cost considerations, environmental impact, and scale requirements .

One patented industrial method involves the use of potassium bromate in sulfuric acid medium:

"Equipped with electric stirring, thermometer, dropping funnel and condenser tube reactor was added 65% aqueous sulfuric acid 500ml, potassium bromate 167g (1 mol), 124.1g (1 mol) of o-fluorobenzaldehyde was added dropwise thereto, 90°C for 2-3 hours... Vacuum distillation collected 63-65°C/3mmHg fraction 178g, yield 88%, content 97%" .

Laboratory Synthesis Approaches

For laboratory-scale preparation, several methods have been documented:

  • Bromination using N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or chloroform, often catalyzed by a Lewis acid .

  • Direct bromination using bromine in the presence of Lewis acid catalysts such as aluminum trichloride or zinc bromide .

  • Alternative bromination using C₅H₆Br₂N₂O₂ as documented in a published synthesis:
    "The reactor was added 200ml concentrated sulfuric acid, 45g (0.36mol) o-fluorobenzaldehyde, 6g (0.045mol) aluminum trichloride (anhydrous), heated to 60°C and dividedly added 53g (0.185mol) C₅H₆Br₂N₂O₂... yield 80%, content 98%" .

The spectroscopic confirmation of successful synthesis typically includes:

  • ¹H NMR (400MHz, CDCl₃) δ 10.29 (s, 1H), 7.97 (dd, J=6.1,2.6Hz, 1H), 7.70 (ddd, J=8.8,4.7, 2.6Hz, 1H), 7.09 (dd, J=9.6,8.9Hz, 1H)

  • Mass spectrum (m/z): 204,202 (M+) 203,201,175,173

Applications and Uses

5-Bromo-2-fluorobenzaldehyde serves as a versatile chemical building block with numerous applications across various industries and research fields.

Pharmaceutical Applications

The compound plays a crucial role in pharmaceutical development as a key intermediate in the synthesis of various bioactive molecules :

  • Anti-cancer drug development: Used in the synthesis of molecules that demonstrate potential anti-neoplastic activity .

  • Anti-inflammatory pharmaceuticals: Serves as a precursor for compounds with anti-inflammatory properties .

  • Antimicrobial agent development: Derivatives of this compound have shown promising activity against various bacterial strains.

  • Enzyme inhibitor synthesis: The compound and its derivatives have potential applications as enzyme inhibitors for therapeutic purposes.

Research in Organic Chemistry

In organic chemistry research, 5-bromo-2-fluorobenzaldehyde is valued for its reactivity profile that enables various transformations :

  • Heterocyclic compound synthesis: Particularly important in the production of indazoles and quinazoline derivatives with potential biological activity.

  • Complex molecule construction: The halogenated positions provide reactive sites for transition-metal-catalyzed coupling reactions, allowing for the creation of more complex molecular architectures.

  • Functional group transformations: The aldehyde group can undergo various reactions including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions.

Material Science Applications

The compound contributes to the development of advanced materials with specialized properties :

  • Fluorescent probe development: Used in creating fluorescent dyes essential for biological imaging and diagnostics .

  • Polymer and coating formulation: Contributes to materials requiring specific chemical properties for enhanced performance .

  • Molecular receptors and building blocks: Employed in crystal engineering to develop materials with precise functional properties.

Market Analysis and Trends

The market for 5-bromo-2-fluorobenzaldehyde is experiencing significant growth driven by expanding applications in pharmaceutical and chemical industries.

Market Growth and Projections

According to market research reports, the global 5-bromo-2-fluorobenzaldehyde market is expected to grow at a CAGR of 9.8% during the forecast period (2025-2032) . This substantial growth is primarily attributed to increasing investments in pharmaceutical development and rising demand for specialized chemical intermediates .

Regional Market Distribution

The market shows distinct regional patterns in production and consumption:

Table 2: Regional Distribution of 5-Bromo-2-fluorobenzaldehyde Market

RegionMarket CharacteristicsKey Factors
Asia-PacificDominant market positionGrowing pharmaceutical manufacturing base, chemical industry expansion
EuropeEstablished market with steady growthResearch-intensive pharmaceutical sector, stringent quality requirements
North AmericaPremium market segmentFocus on high-purity applications, innovation in drug development
Middle East & AfricaEmerging marketIncreasing investments in pharmaceutical manufacturing
South AmericaDeveloping marketGrowing chemical industry base

The Asia-Pacific region is expected to dominate the market throughout the forecast period, driven by the expanding pharmaceutical industry and chemical manufacturing capabilities .

Market Segmentation

The 5-bromo-2-fluorobenzaldehyde market is segmented based on application and purity grades:

  • Application segments:

    • Pharmaceutical industry (dominant segment)

    • Chemical industry

    • Agrochemical sector

    • Others (research institutions, material science)

  • Purity-based segments:

    • 97% purity

    • 98% purity

    • 99% purity and above

Recent market trends include a shift towards sustainable and environmentally friendly synthesis methods, promoting greener practices in chemical manufacturing. Additionally, the growing focus on personalized medicine is expected to further increase demand for specialized chemicals like 5-bromo-2-fluorobenzaldehyde .

Biological Activity and Research Findings

Research has revealed several interesting aspects of the biological activity and potential applications of 5-bromo-2-fluorobenzaldehyde and its derivatives.

Mechanisms of Action

The biological activity of 5-bromo-2-fluorobenzaldehyde is primarily attributed to its reactive functional groups and ability to serve as a building block for compounds with specific biological targets:

  • The presence of bromine and fluorine atoms enhances its reactivity, enabling participation in nucleophilic substitution reactions that can modify enzyme activities or receptor functions in biological systems.

  • The aldehyde group provides a site for various chemical transformations, facilitating the creation of derivatives with diverse biological activities.

Research Case Studies

Several significant research studies have highlighted the potential of 5-bromo-2-fluorobenzaldehyde in various biological applications:

Indazole Derivatives Synthesis

A notable study demonstrated the successful synthesis of 5-cyanoindazoles from 5-bromo-2-fluorobenzaldehyde through a multi-step reaction process. These compounds exhibited significant biological activity, positioning them as candidates for further medicinal chemistry studies.

Antimicrobial Activity Investigation

Research has shown that certain derivatives of 5-bromo-2-fluorobenzaldehyde demonstrate promising antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Studies comparing the biological activity of 5-bromo-2-fluorobenzaldehyde with structurally similar compounds provide insights into structure-activity relationships:

Table 3: Comparative Analysis of Structural Analogues

CompoundPositioning of SubstituentsNotable Biological Activity
5-Bromo-2-fluorobenzaldehydeBr at position 5, F at 2High versatility; significant potential as enzyme inhibitors
2-Bromo-5-fluorobenzaldehydeBr at position 2, F at 5Varies; less potent than the target compound
3-Bromo-2-fluorobenzaldehydeBr at position 3, F at 2Moderate activity; primarily used in synthetic pathways

This comparative analysis highlights the importance of substituent positioning in determining biological activity, with 5-bromo-2-fluorobenzaldehyde showing superior versatility in biological applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator